3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane
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Overview
Description
3-Benzyl-6,6-difluoro-3-aza-bicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method includes the use of alpha-diazoacetates and transition metal catalysts, such as cobalt (II)-based metalloradical catalysis . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high stereoselectivity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The presence of fluorine atoms can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane: Similar in structure but with methyl groups instead of fluorine atoms.
Ethyl 3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate: Contains additional functional groups that alter its chemical properties.
Uniqueness
3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane is unique due to the presence of fluorine atoms, which can significantly impact its reactivity, stability, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-benzyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N/c13-12(14)10-7-15(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPOXMKGTSHIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)CN1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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